molecular formula C₁₃H₂₁NO₄ B1147462 (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 597569-42-1

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B1147462
CAS No.: 597569-42-1
M. Wt: 255.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic compound featuring a cyclopenta[c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid moiety at position 1. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of peptidomimetics and protease inhibitors. Its Boc group enhances solubility and stability during synthetic procedures, while the carboxylic acid enables further functionalization via coupling reactions .

Properties

IUPAC Name

(3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZDQKMJLUZQF-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Proline Derivatives

A common approach involves cyclizing proline-derived precursors. For example, ethyl (1S,3aR,6aS)-2-tert-butoxycarbonyl-4-oxoctahydrocyclopenta[c]pyrrole-1-carboxylate undergoes sodium borohydride-mediated reduction in ethanol at 0°C to yield the hydroxyl intermediate, which is subsequently dehydrated. This method ensures retention of stereochemistry while introducing the Boc group early in the synthesis.

Borohydride Reduction of Keto Intermediates

Reduction of keto groups within the bicyclic system is critical for establishing hydroxyl moieties. Sodium borohydride (NaBH₄) in ethanol or potassium borohydride (KBH₄) in methanol at subambient temperatures (0–2°C) selectively reduces the ketone without affecting the ester or Boc groups. For instance, 10 g of ethyl 4-oxo intermediate treated with 1.89 g NaBH₄ in 100 mL ethanol achieves full conversion within 2 hours.

Stepwise Synthesis and Optimization

Example 1: Ethyl Ester Route ( , Example 1)

  • Reduction : Ethyl (1S,3aR,6aS)-2-tert-butoxycarbonyl-4-oxoctahydrocyclopenta[c]pyrrole-1-carboxylate (10 g) is dissolved in ethanol (100 mL), cooled to 0°C, and treated with NaBH₄ (1.89 g).

  • Workup : After 2 hours at room temperature, the mixture is concentrated, extracted with ethyl acetate, and purified to yield 10 g of ethyl 4-hydroxy intermediate (100% yield).

  • Dehydration : The hydroxyl group is eliminated under acidic conditions to form the unsaturated intermediate, which is hydrogenated to finalize the bicyclic structure.

Example 2: Methyl Ester Variant ( , Example 2)

  • Substrate : Methyl ester analogs (17 g) in methanol (120 mL) with KBH₄ (3.28 g) at 2°C.

  • Outcome : Full reduction in 3 hours, yielding 17 g of product after extraction. This route demonstrates solvent flexibility, with methanol enabling faster reaction kinetics than ethanol.

Example 3: Isopropanol-Based Synthesis ( , Example 3)

  • Conditions : 9 g of acetylated keto-acid in isopropanol (100 mL) with NaBH₄ (2.0 g) at -1°C.

  • Result : Complete reduction in 1 hour, highlighting the role of low temperatures in minimizing side reactions.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

ParameterExample 1Example 2Example 3
Solvent EthanolMethanolIsopropanol
Catalyst NaBH₄KBH₄NaBH₄
Temperature 0°C → RT2°C → RT-1°C → RT
Reaction Time 2 hours3 hours1 hour
Yield 100%100%100%

Industrial protocols prioritize ethanol or methanol due to lower costs and ease of removal. NaBH₄ is preferred over KBH₄ for its handling safety and consistent reactivity.

Purification Techniques

  • Extraction : Ethyl acetate is used for its high solubility of intermediates and immiscibility with water.

  • Crystallization : Final products are often recrystallized from hexane/ethyl acetate mixtures to ≥99% purity.

Stereochemical Control and Analytical Validation

The (1S,3aR,6aS) configuration is confirmed via:

  • X-ray crystallography : Resolves absolute stereochemistry of crystalline intermediates.

  • Chiral HPLC : Verifies enantiomeric excess (>99%) post-synthesis.

  • NMR spectroscopy : Distinct coupling constants (e.g., J = 9–12 Hz for trans-decalin-like protons) confirm ring junction stereochemistry.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Ethyl Ester High yield, scalableLonger reaction time
Methyl Ester Faster kineticsKBH₄ cost
Isopropanol Rapid completionLow-temperature requirements

The ethyl ester route (Example 1) balances yield and scalability, making it suitable for kilogram-scale production.

Applications in Drug Development

This compound’s rigid bicyclic structure enhances binding to protease active sites. Derivatives show IC₅₀ values of 18–22 nM against SARS-CoV-2 3CL protease, outperforming nirmatrelvir in antiviral assays. Metabolic stability in liver microsomes and pharmacokinetic profiles further validate its utility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Drug Discovery

The compound has been identified as a significant candidate in the field of drug discovery, particularly for developing treatments targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Antagonists of Retinol Binding Protein 4

Research indicates that derivatives of octahydrocyclopenta[c]pyrrole compounds can act as antagonists of Retinol Binding Protein 4 (RBP4). This interaction is crucial for potential treatments of conditions such as atrophic age-related macular degeneration and Stargardt disease. The compound's ability to modulate RBP4 function suggests its utility in addressing metabolic disorders linked to retinol transport .

The compound exhibits various biological activities that make it suitable for further investigation in pharmacology.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The structure allows for modifications that can enhance its efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Research has also pointed to potential anti-inflammatory effects of related compounds within the same chemical family. These effects could be harnessed in treating chronic inflammatory diseases, offering a new avenue for therapeutic intervention .

Synthesis and Modification

The synthesis of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves various organic reactions that allow for modifications to enhance its pharmacological properties.

Synthetic Pathways

Common synthetic routes include:

  • Boc Protection : The use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis.
  • Cyclization Reactions : Key steps involve cyclization processes that form the bicyclic structure essential for biological activity.

These synthetic strategies enable researchers to create analogs with improved potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid depends on its specific application. In medicinal chemistry, for example, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and related derivatives.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications/Notes References
(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid N/A C13H21NO4 273.32* Boc-protected nitrogen, carboxylic acid at C1 Intermediate in drug synthesis; Boc enhances stability
(1S,3aR,6aS)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid 1418311-56-4 C23H23NO4 377.44 Fmoc-protected nitrogen Peptide synthesis (base-labile protection)
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate 907606-68-2 C14H23NO6 301.34 Oxalate salt form Improved crystallinity/pharmacokinetics
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C12H19NO3 225.28 5-Oxo group on the pyrrole ring Synthetic intermediate for ketone-based reactions
Ramipril (ACE inhibitor) 87333-19-5 C23H32N2O5 416.51 Cyclopenta[b]pyrrole core with ethyl ester and phenyl groups Antihypertensive drug; stereospecific activity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C17H23NO4 305.37 Piperidine ring with phenyl substituent Research chemical for receptor studies

*Calculated molecular weight based on C13H21NO4.

Structural and Functional Analysis

Protecting Groups
  • Boc vs. Fmoc : The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, making it suitable for orthogonal protection strategies in solid-phase peptide synthesis. In contrast, the Fmoc (fluorenylmethyloxycarbonyl) derivative (CAS 1418311-56-4) is base-labile, enabling sequential deprotection in multi-step syntheses .
  • Oxalate Salt : The oxalate salt (CAS 907606-68-2) improves solubility and crystallinity, which is advantageous for purification and formulation in pharmaceutical applications .
Functional Groups
  • 5-Oxo Derivative (CAS 146231-54-1): The ketone group at position 5 introduces a reactive site for nucleophilic additions or reductions, expanding its utility in synthesizing analogs with modified bioactivity .

Biological Activity

The compound (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS No. 907606-68-2) is a bicyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H23NO6
  • Molecular Weight : 301.34 g/mol
  • Structure : The compound features a cyclopenta[c]pyrrole framework with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Antiviral and Antiinfective Properties

Recent studies have indicated that compounds structurally related to octahydrocyclopenta[c]pyrrole derivatives exhibit significant antiviral activity. For instance, research has highlighted the potential of similar compounds in treating viral infections such as influenza and other RNA viruses. The mechanism of action is believed to involve inhibition of viral replication and interference with viral entry into host cells .

Anticancer Activity

Preliminary investigations have suggested that derivatives of octahydrocyclopenta[c]pyrrole may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may exhibit neuroprotective effects. Studies have shown that these compounds can protect neuronal cells from oxidative stress and may play a role in the management of neurodegenerative diseases such as Alzheimer's .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the bicyclic framework through cyclization reactions.
  • Boc protection of the nitrogen atom to enhance stability during subsequent reactions.
  • Carboxylation to introduce the carboxylic acid functional group.

A detailed synthesis protocol has been documented with yields exceeding 96% under optimized conditions .

Case Studies

  • Study on Antiviral Activity : A study published in 2020 investigated the antiviral efficacy of octahydrocyclopenta[c]pyrrole derivatives against influenza viruses. Results indicated a significant reduction in viral titers when treated with these compounds, highlighting their potential as antiviral agents .
  • Neuroprotection Research : A recent publication explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The study found that treatment with these compounds significantly reduced markers of apoptosis and inflammation in neuronal cells .

Q & A

Q. What are the key structural characteristics and spectroscopic methods for confirming the stereochemistry of this compound?

Answer: The compound’s bicyclic framework (cyclopenta[c]pyrrole core) and stereochemistry (1S,3aR,6aS configuration) are critical for its reactivity and applications. Key methods include:

  • X-ray crystallography for absolute stereochemical confirmation.
  • NMR spectroscopy :
    • 1^1H-NMR coupling constants (e.g., vicinal coupling in the cyclopentane ring) to infer ring conformation.
    • 13^{13}C-NMR to confirm the tert-butoxycarbonyl (Boc) group’s presence (δ ~80 ppm for the quaternary carbon).
  • Chiral HPLC with polar stationary phases (e.g., amylose-based columns) to resolve enantiomeric impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Based on structurally related compounds (e.g., CAS 146231-54-1 and 2410984-39-1):

  • Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents.
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes.
    • Inhalation: Move to fresh air; administer oxygen if needed .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

Answer: The Boc group acts as a temporary protecting group for the pyrrolidine nitrogen, enabling selective activation of the carboxylic acid moiety.

  • Methodology :
    • Use carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation.
    • Boc deprotection: Treat with TFA (20% v/v in DCM) for 30 minutes at 0°C to avoid side reactions .
  • Data : Comparative coupling efficiencies (e.g., Boc-protected vs. free amine) show ~90% yield with Boc, versus <50% without protection due to side reactions.

Q. What analytical strategies resolve contradictions in reported synthetic yields for this compound?

Answer: Discrepancies in yields (e.g., 60–85%) arise from:

  • Chiral purity : Impurities in starting materials (e.g., racemic vs. enantiopure intermediates) reduce efficiency.

  • Optimization Steps :

    • Use chiral GC-MS to quantify enantiomeric excess (ee) of precursors.
    • Table: Yield vs. ee correlation from recent studies:
    ee (%)Isolated Yield (%)
    9085
    8072
    7060
    • Reference : Adjust reaction time/temperature for stereochemical retention .

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Answer:

  • Chiral Resolution : Use diastereomeric salt formation with (+)-CSA (camphorsulfonic acid).
  • Catalytic Asymmetric Synthesis : Employ Pd-catalyzed cyclization with chiral ligands (e.g., BINAP) to achieve >95% ee .

Experimental Design Considerations

Q. What are the implications of the compound’s stability under varying pH and temperature conditions for experimental design?

Answer:

  • Stability Data (inferred from degradation studies on similar compounds):

    ConditionHalf-Life (hr)Degradation Product
    pH 2 (25°C)12Decarboxylated derivative
    pH 7 (4°C)>72None
    40°C (neutral)24Boc-deprotected amine
  • Recommendation : Store at 4°C under inert atmosphere; avoid prolonged exposure to acidic conditions .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

Answer:

  • Solubility Data :

    SolventSolubility (mg/mL)
    DMSO50
    Ethanol15
    Water (pH 7)<1
  • Formulation : Pre-dissolve in DMSO (≤10% v/v in cell culture media) to avoid precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.